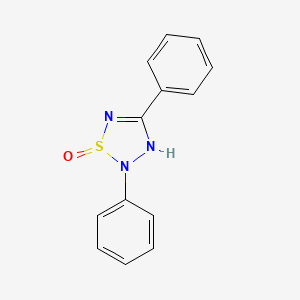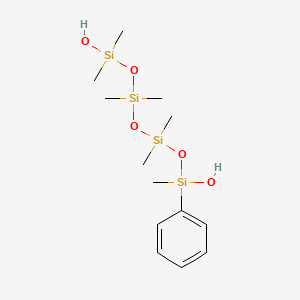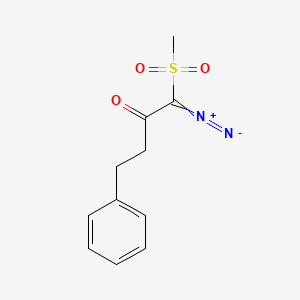![molecular formula C13H15N3O3 B14264170 4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid CAS No. 138255-98-8](/img/no-structure.png)
4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid is a chemical compound with a complex structure that includes a cyanomethyl group, a methylamino group, and an anilino group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of aniline derivatives with cyanomethyl and methylamino groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the conversion of functional groups to more reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other anilino derivatives and amino acids with modified side chains. Examples include:
- 4-anilino-4-oxobutanoic acid
- 4-{4-[(Methylamino)methyl]anilino}-4-oxobutanoic acid
Uniqueness
4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid is unique due to the presence of both cyanomethyl and methylamino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
| 138255-98-8 | |
Fórmula molecular |
C13H15N3O3 |
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
4-[4-[cyanomethyl(methyl)amino]anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H15N3O3/c1-16(9-8-14)11-4-2-10(3-5-11)15-12(17)6-7-13(18)19/h2-5H,6-7,9H2,1H3,(H,15,17)(H,18,19) |
Clave InChI |
VKNRKWCIPQEROW-UHFFFAOYSA-N |
SMILES canónico |
CN(CC#N)C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-3-iodo-](/img/structure/B14264123.png)
![(5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one](/img/structure/B14264136.png)


![2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole](/img/structure/B14264176.png)
